

Comparing the toxicity profiles of different isonicotinamide compounds

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Compound of Interest

Compound Name: 2-(Dimethylamino)-N,N-dimethylisonicotinamide

CAS No.: 1209231-70-8

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Comparative Toxicology Guide: Isonicotinamide Derivatives and Analogs

Executive Summary

The isonicotinamide (INA) core—a pyridine-4-carboxamide structure—serves as a scaffold for critical therapeutics, most notably the anti-tubercular agent Isoniazid (INH) and emerging NAMPT inhibitors for oncology. However, the toxicity profiles within this chemical family diverge radically based on functional group modifications.

This guide provides a technical comparison of the toxicity profiles of Isoniazid, Isonicotinamide (parent), and NAMPT Inhibitors (e.g., FK866). It delineates the structural "warheads" responsible for hepatotoxicity and neurotoxicity, contrasts their mechanisms of action, and provides self-validating experimental protocols for preclinical safety assessment.

Key Findings at a Glance

Compound Class	Primary Toxicity	Critical Mechanism	LD50 (Oral, Rat)
Isoniazid (INH)	Hepatotoxicity, Neurotoxicity	Hydrazine release, B6 depletion	~133–650 mg/kg
Isonicotinamide (INA)	Low Toxicity	Osmotic/Metabolic load (High dose)	> 2,500 mg/kg
NAMPT Inhibitors	Retinal Toxicity, Thrombocytopenia	NAD ⁺ Depletion (On- target)	N/A (Potent IC ₅₀ in nM range)

Structural Basis of Toxicity: The "Warhead" Analysis

The toxicity of isonicotinamide derivatives is dictated by the substituent at the para position of the pyridine ring.

The Hydrazide Warhead (Isoniazid)

Isoniazid is technically isonicotinic acid hydrazide.^[1] The hydrazide group (-CONHNH₂) is the pharmacophore for anti-tubercular activity but also the toxicophore.

- **Metabolic Activation:** INH is a prodrug activated by the bacterial catalase-peroxidase KatG to form the isonicotinoyl radical.
- **Toxic Byproducts:** In mammals, hydrolysis releases hydrazine and acetylhydrazine, both of which are potent hepatotoxins capable of covalent binding to liver macromolecules.

The Amide Core (Isonicotinamide/Nicotinamide)

Isonicotinamide (INA) and its isomer Nicotinamide (NAM) lack the hydrazine moiety.

- **Metabolic Stability:** The amide group (-CONH₂) is generally hydrolyzed to the corresponding acid (isonicotinic acid) or methylated. It does not generate hydrazine.^[2]
- **Safety Profile:** Consequently, INA exhibits a significantly higher safety margin, with toxicity appearing only at massive physiological loads (osmotic stress or inhibition of PARP/sirtuins at >3g/day doses).

The Linker Modifications (NAMPT Inhibitors)

Compounds like FK866 and CHS-828 attach complex lipophilic tails to the nicotinamide/isonicotinamide core.

- Mechanism: These are not cytotoxic via reactive metabolites but via mechanism-based toxicity. They inhibit Nicotinamide Phosphoribosyltransferase (NAMPT), collapsing cellular NAD⁺ pools.
- Result: Rapid apoptosis in high-energy demand tissues (retina, platelets).

Hepatotoxicity Profile: Mechanisms & Comparison

Hepatotoxicity is the defining adverse event for this class, but the mechanisms differ fundamentally.

Isoniazid: Metabolic Idiosyncrasy

INH-induced liver injury (DILI) is driven by the balance between N-acetyltransferase 2 (NAT2) and CYP2E1 activity.

- Pathway: INH

Acetyl-INH

Acetylhydrazine

Reactive Metabolites.

- Mitochondrial Stress: Hydrazine inhibits Complex II of the electron transport chain, leading to ROS generation and steatosis.

Isonicotinamide: The Benign Metabolite

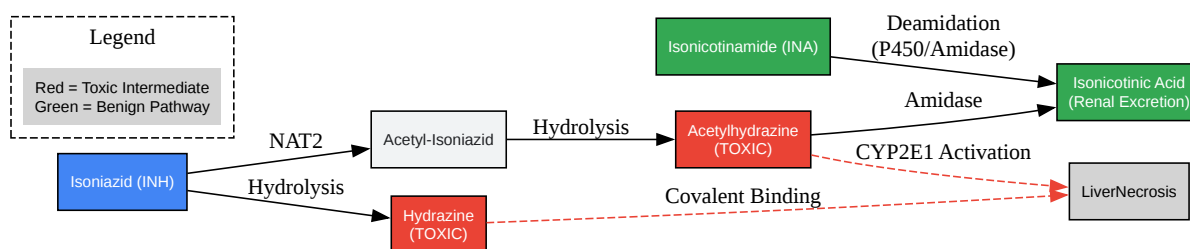
While INA is a minor metabolite of INH, it is not the driver of hepatotoxicity.

- Data: Studies in HepG2 cells show INA has an IC₅₀ > 50 mM, whereas INH shows toxicity at significantly lower concentrations depending on CYP2E1 expression.

- Carcinogenicity: Lifelong administration of 1% INA in drinking water to mice showed no carcinogenic potential, contrasting with the known tumorigenicity of hydrazine.

Visualization: Metabolic Divergence

The following diagram illustrates why INH is toxic while INA is relatively benign.



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Caption: Metabolic divergence of Isoniazid vs. Isonicotinamide. INH generates toxic hydrazine species; INA detoxifies to isonicotinic acid.

Neurotoxicity & Ocular Toxicity Peripheral Neuropathy (Isoniazid)

- Mechanism: INH reacts with pyridoxal 5'-phosphate (Vitamin B6) to form isonicotinyl hydrazones. These are excreted, stripping the body of B6.
- Result: GABA synthesis is impaired (B6-dependent), causing seizures and neuropathy.
- INA Contrast: Isonicotinamide does not form hydrazones and does not deplete B6.

Retinal Toxicity (NAMPT Inhibitors)

- Mechanism: NAMPT inhibitors (e.g., FK866) deplete NAD⁺. Photoreceptors have an exceptionally high metabolic demand and rely on the NAD⁺ salvage pathway.
- Result: Severe retinal degeneration and photoreceptor death.

- Rescue: Co-administration of Nicotinic Acid (NA) can rescue this toxicity by utilizing the alternative Preiss-Handler pathway (NAPRT enzyme), bypassing NAMPT.

Experimental Protocols for Toxicity Assessment

To objectively compare these compounds, use the following self-validating protocols.

Protocol A: Comparative Hepatotoxicity (HepG2/HepaRG)

Objective: Determine IC50 and mechanism of cell death (necrosis vs. apoptosis).

- Cell Seeding: Seed HepG2 cells (transduced with CYP2E1 for INH sensitivity) at cells/well in 96-well plates.
- Treatment:
 - Arm A: Isoniazid (0, 1, 10, 50, 100 mM).
 - Arm B: Isonicotinamide (0, 1, 10, 50, 100 mM).
 - Arm C: FK866 (0, 1, 10, 100, 1000 nM) - Note the nanomolar scale.
- Incubation: 24h and 48h at 37°C.
- Readout 1 (Metabolic Activity): Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan. Read Abs at 570 nm.
- Readout 2 (Membrane Integrity): Measure LDH release in the supernatant.
- Validation:
 - Self-Check: INH toxicity should increase significantly in CYP2E1-overexpressing cells compared to wild-type. INA toxicity should remain low in both.

Protocol B: Mitochondrial Stress Assay (Seahorse XF)

Objective: Assess inhibition of the Electron Transport Chain (ETC).

- Setup: Plate cells in XF cell culture microplates.
- Injection Strategy:
 - Port A: Compound (INH or INA).
 - Port B: Oligomycin (ATP synthase inhibitor).
 - Port C: FCCP (Uncoupler).
 - Port D: Rotenone/Antimycin A (Complex I/III inhibitors).
- Analysis:
 - INH: Expect a decrease in Basal Respiration and Spare Respiratory Capacity (Complex II interference).
 - INA: Expect minimal deviation from baseline control.

Data Comparison Tables

Table 1: Quantitative Toxicity Metrics

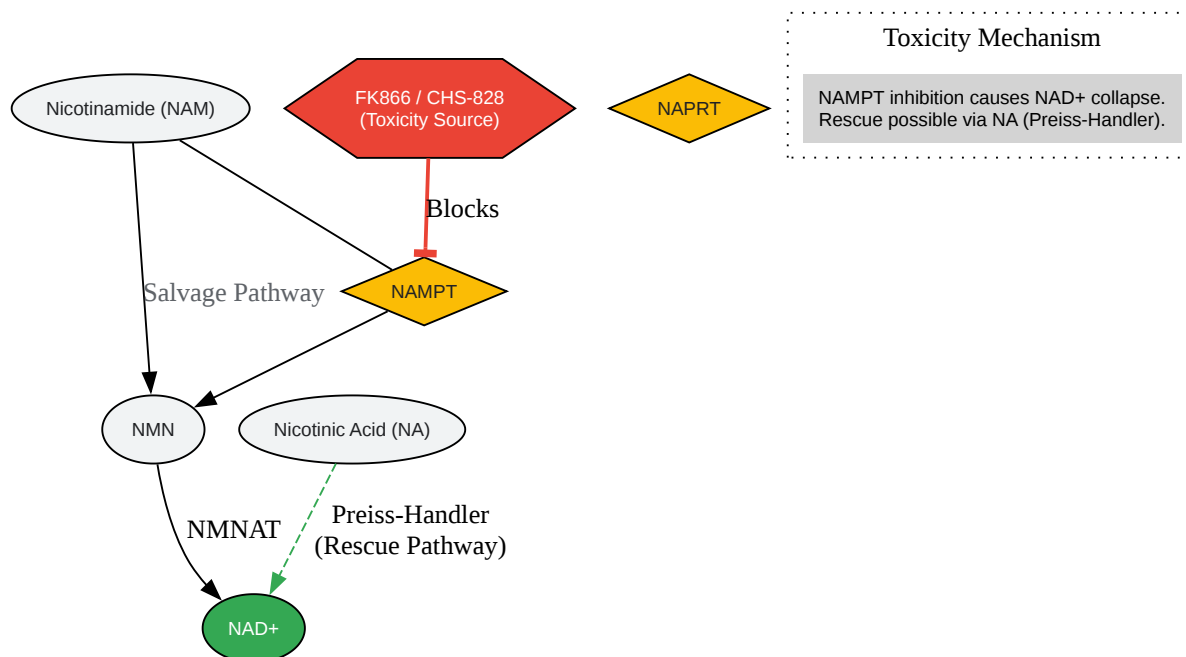
Compound	Oral LD50 (Rat)	HepG2 IC50 (24h)	Target Organ	Primary Toxic Metabolite
Isoniazid	133–650 mg/kg	~40–60 mM (CYP+)	Liver, Nerves	Hydrazine, Acetylhydrazine
Isonicotinamide	> 2,500 mg/kg	> 100 mM	Kidney (High dose)	None (Isonicotinic Acid)
Nicotinamide	> 3,500 mg/kg	> 100 mM	Liver (High dose)	None
FK866	N/A (IV dosing)	~2 nM	Retina, GI, Platelets	None (NAD+ Depletion)

Table 2: Enzyme Interaction Profile

Enzyme System	Isoniazid Effect	Isonicotinamide Effect	NAMPT Inhibitors Effect
CYP2E1	Inducer & Substrate	Weak Interaction	Minimal
NAT2	Substrate (Acetylation)	None	None
NAMPT	None	Substrate (Salvage)	Potent Inhibitor
GABA-T	Inhibitor (via B6)	None	None

NAD⁺ Salvage Pathway & Toxicity

Understanding where these compounds act within the NAD⁺ cycle is crucial for predicting toxicity and rescue strategies.



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Caption: NAMPT inhibitors block the primary salvage pathway. Toxicity is caused by cellular energy collapse, distinct from the chemical toxicity of Isoniazid.

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